molecular formula C6H6N4 B1349077 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 33590-17-9

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B1349077
CAS RN: 33590-17-9
M. Wt: 134.14 g/mol
InChI Key: CGAHECZATVXWIB-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine (3-MTP) is a heterocyclic compound that is composed of three nitrogen atoms, a carbon atom, and a methyl group. It is a member of the pyrazine family, which are nitrogen-containing compounds that are commonly found in organic and inorganic chemistry. 3-MTP has a wide range of applications in research, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as an organic catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of metal ions in aqueous solutions, and as a fluorescent marker for imaging applications. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine has been used as a fluorescent dye for the detection of biomolecules, and as a fluorescent marker for the detection of proteins in solution.

Mechanism Of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form complexes with other molecules, and to participate in reactions such as the condensation of two molecules. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine can act as a proton donor, which means that it can donate protons to other molecules. This allows it to participate in reactions such as the condensation of two molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine are not fully understood. However, studies have shown that the compound can act as an antioxidant, which means that it can protect cells from oxidative damage. Additionally, studies have shown that 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine can act as an anti-inflammatory agent, which means that it can reduce inflammation in the body. Finally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine has been shown to have anti-cancer properties, which means that it can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is relatively stable, which means that it can be used in a variety of experimental conditions. The main limitation of using 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine in lab experiments is that its mechanism of action is not fully understood.

Future Directions

For 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and development. Additionally, further research is needed to explore the potential of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine as an antioxidant, an anti-inflammatory agent, and an anti-cancer agent. Finally, further research is needed to explore the potential of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine as a fluorescent probe for the detection of metal ions in aqueous solutions, and as a fluorescent marker for imaging applications.

properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-8-9-6-4-7-2-3-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGAHECZATVXWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342736
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine

CAS RN

33590-17-9
Record name 3-Methyl-1,2,4-triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HS El Khadem, J Kawai, DL Swartz - Heterocycles, 1989 - digitalcommons.mtu.edu
3-Methylimidazolo [1, 5-a] pyridine and 3-methyl-1, 2, 4-triazolo [4, 3-a]-pyrazine were prepared by coupling ethyl dithioacetate with 2-(aminomethyl)-pyridine and 2-hydrazinopyrazine, …
Number of citations: 40 digitalcommons.mtu.edu
I Ali, J Lee, A Go, G Choi, K Lee - Bioorganic & Medicinal Chemistry Letters, 2017 - Elsevier
Bromodomain and extra-terminal (BET) proteins, a class of epigenetic reader domains has emerged as a promising new target class for small molecule drug discovery for the treatment …
Number of citations: 26 www.sciencedirect.com
OV Borysov, VV Voloshchuk, MA Nechayev… - Chemistry of …, 2023 - Springer
The article highlights the challenges and opportunities in the development of the piperazine-fused triazoles. Approaches toward medicinal chemistry relevant building blocks based on [1…
Number of citations: 4 link.springer.com
DL Crabb, DA Main, JO Morley, PN Preston… - Journal of the …, 1997 - pubs.rsc.org
[1,2,4]Triazolo[4,3-c]pyrimidinium-3-aminides 5a–h have been synthesised by treating pyrimidin-6-yl thiosemicarbazide derivatives 7f–n with dicyclohexylcarbodiimide (DCC). The …
Number of citations: 11 pubs.rsc.org
JY Kawai - 1988 - search.proquest.com
The work described in this thesis is part of an ongoing program at The American University. Its goal is the synthesis and screening of potential antiviral and antitumor agents. The work …
Number of citations: 2 search.proquest.com
CS Demmer, M Joergensen, J Kehler, L Bunch… - Synlett, 2015 - thieme-connect.com
A new tactic for the synthesis and selective functionalization of [1,2,4]triazolo[4,3-a]pyrazines has been developed using an oxidative cyclization as key step. Furthermore, novel …
Number of citations: 8 www.thieme-connect.com
F Lovering, C Aevazelis, J Chang… - …, 2016 - Wiley Online Library
There has been significant interest in spleen tyrosine kinase (Syk) owing to its role in a number of disease states, including autoimmunity, inflammation, and cancer. Ongoing …
JJ Winter-Holt, C Bardelle, E Chiarparin… - Journal of Medicinal …, 2022 - ACS Publications
ATAD2 is an epigenetic bromodomain-containing target which is overexpressed in many cancers and has been suggested as a potential oncology target. While several small molecule …
Number of citations: 11 pubs.acs.org

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